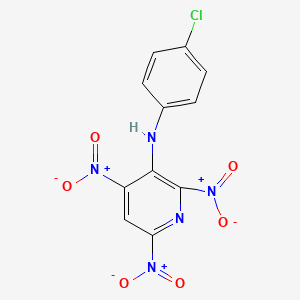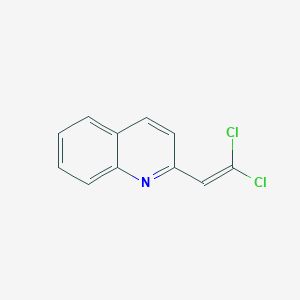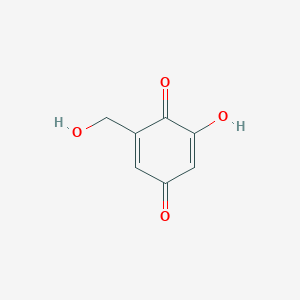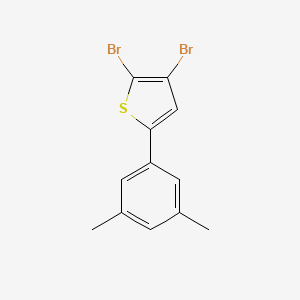![molecular formula C37H67NO6 B14183148 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide CAS No. 863478-65-3](/img/structure/B14183148.png)
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is a complex organic compound with a molecular formula of C37H66O7 This compound features a benzamide core substituted with dodecyloxy groups and a triethylene glycol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-dihydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. This reaction forms 3,5-bis(dodecyloxy)benzoic acid.
Attachment of the Triethylene Glycol Chain: The next step involves the esterification of 3,5-bis(dodecyloxy)benzoic acid with 2-[2-(2-hydroxyethoxy)ethoxy]ethylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Applications De Recherche Scientifique
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is primarily based on its amphiphilic structure. The dodecyloxy groups provide hydrophobic properties, while the triethylene glycol chain imparts hydrophilic characteristics. This dual nature allows the compound to interact with both hydrophobic and hydrophilic environments, making it useful in various applications such as emulsification and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(dodecyloxy)benzoic acid: Similar structure but lacks the triethylene glycol chain.
2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine: Contains the triethylene glycol chain but lacks the benzamide core.
3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid: Similar benzamide core but different substituents.
Uniqueness
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is unique due to its combination of hydrophobic dodecyloxy groups and hydrophilic triethylene glycol chain. This unique structure imparts amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
863478-65-3 |
|---|---|
Formule moléculaire |
C37H67NO6 |
Poids moléculaire |
621.9 g/mol |
Nom IUPAC |
3,5-didodecoxy-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C37H67NO6/c1-3-5-7-9-11-13-15-17-19-21-25-43-35-31-34(37(40)38-23-27-41-29-30-42-28-24-39)32-36(33-35)44-26-22-20-18-16-14-12-10-8-6-4-2/h31-33,39H,3-30H2,1-2H3,(H,38,40) |
Clé InChI |
DUWPMPVBDIBOMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)NCCOCCOCCO)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)

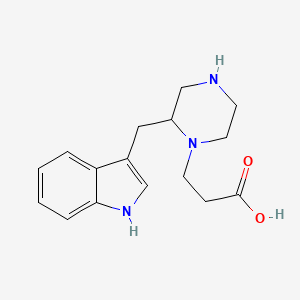
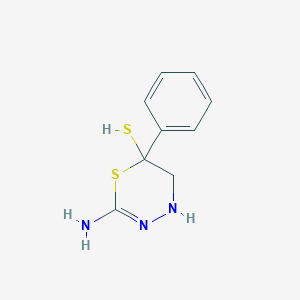
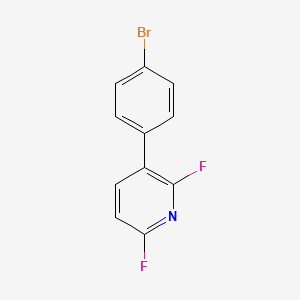

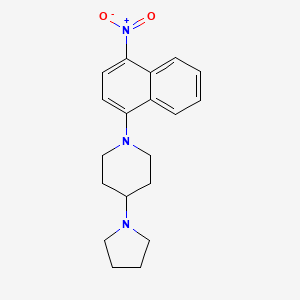
![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
